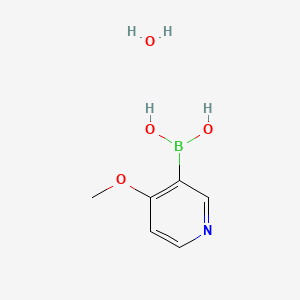

4-Methoxypyridine-3-boronic acid hydrate

Übersicht

Beschreibung

4-Methoxypyridine-3-boronic acid hydrate is an organoboron compound with the molecular formula C6H8BNO3·H2O. It is a derivative of pyridine, where a boronic acid group is attached to the third position and a methoxy group is attached to the fourth position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Methoxypyridine-3-boronic acid hydrate involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxypyridine-3-boronic acid hydrate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds between the boronic acid and an amine or alcohol in the presence of a copper catalyst.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an aqueous or alcoholic solvent.

Chan-Lam Coupling: Uses a copper catalyst, such as copper(II) acetate, and a base like pyridine in an organic solvent.

Major Products:

Suzuki-Miyaura Coupling: Produces biaryl compounds or styrenes, depending on the nature of the halide used.

Chan-Lam Coupling: Produces arylamines or aryloxy compounds.

Wissenschaftliche Forschungsanwendungen

4-Methoxypyridine-3-boronic acid hydrate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxypyridine-3-boronic acid hydrate in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium-halide complex.

Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a palladium-organic complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxypyridine-2-boronic acid

- 3-Methoxypyridine-4-boronic acid

- 4-Methoxypyridine-5-boronic acid

Comparison: 4-Methoxypyridine-3-boronic acid hydrate is unique due to the specific positioning of the boronic acid and methoxy groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in cross-coupling reactions .

Biologische Aktivität

4-Methoxypyridine-3-boronic acid hydrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other biomolecules. This property is crucial for its role in various biochemical processes. The compound is primarily utilized in:

- Suzuki-Miyaura Coupling Reactions : It serves as a key reagent in cross-coupling reactions used to synthesize complex organic molecules, especially in drug development.

- Biological Applications : The compound's ability to interact with biomolecules can influence gene expression and enzyme activity, making it valuable for studying cellular processes.

Anticancer Potential

Research indicates that boronic acids, including this compound, exhibit anticancer properties . Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- A study demonstrated that derivatives of boronic acids displayed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyridine ring can enhance their biological efficacy .

- Another investigation focused on the compound's interaction with specific proteins involved in cancer progression, indicating a potential mechanism through which it may exert its effects .

Data Tables

The following table summarizes some key findings related to the biological activity of this compound and its derivatives:

| Study | Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Anticancer | MV4:11 (leukemia) | 0.038 | WDR5 inhibition |

| Study 2 | Antimicrobial | E. coli | Not specified | Enzyme inhibition |

| Study 3 | Anticancer | FaDu (hypopharyngeal) | Not specified | Apoptosis induction |

Case Studies

Several case studies have explored the biological implications of boronic acids:

- WDR5 Inhibition : A study highlighted that certain derivatives of boronic acids could displace WDR5 from chromatin, leading to transcriptional repression of oncogenes. This was observed at significantly lower concentrations compared to previous lead compounds .

- Antimicrobial Efficacy : In a comparative analysis, related compounds demonstrated varying degrees of antimicrobial activity against pathogenic strains, suggesting that structural modifications could enhance efficacy .

Eigenschaften

IUPAC Name |

(4-methoxypyridin-3-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.H2O/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZNLBIHQORSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)OC)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657368 | |

| Record name | (4-Methoxypyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-26-6 | |

| Record name | Boronic acid, B-(4-methoxy-3-pyridinyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxypyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxypyridine-3-boronic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.